N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-4-methyl-1,2,5-oxadiazole-3-carboxamide -

N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-4-methyl-1,2,5-oxadiazole-3-carboxamide

Catalog Number: EVT-6099330
CAS Number:
Molecular Formula: C15H15FN4O3
Molecular Weight: 318.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(4-methylmorpholin-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide (Compound A (+)) []

  • Relevance: This compound shares the core structure of a 4-fluorobenzyl group attached to a heterocycle with N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-4-methyl-1,2,5-oxadiazole-3-carboxamide. The heterocycle in Compound A (+) is a dihydropyrimidine, while the target compound contains a pyrrolidinyl-oxadiazole moiety. The presence of a carboxamide group is also conserved in both structures. []

2. MK-0518 (N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(1-methyl-1-{[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino}ethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide) []

  • Compound Description: MK-0518 is a potent HIV integrase inhibitor currently in phase III clinical trials. []
  • Relevance: MK-0518 exhibits substantial structural similarity to both Compound A (+) and N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-4-methyl-1,2,5-oxadiazole-3-carboxamide. It retains the 4-fluorobenzyl and dihydropyrimidine core seen in Compound A (+), while incorporating a 5-methyl-1,3,4-oxadiazole moiety linked via a carbonyl group, similar to the target compound. This highlights the importance of these structural motifs for HIV integrase inhibition. []

3. Raltegravir monohydrate (N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-{1-methyl-1-[(5-methyl-1,3,4-oxadiazol-2-ylcarbonyl)amino]ethyl}-6-oxo-1,6-dihydropyrimidine-4-carboxamide monohydrate) []

  • Compound Description: Raltegravir monohydrate holds significance as the first HIV integrase inhibitor approved for therapeutic use. []
  • Relevance: Raltegravir monohydrate shares a striking structural resemblance with MK-0518, differing only by the presence of a monohydrate form. It, therefore, also exhibits structural similarities to N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-4-methyl-1,2,5-oxadiazole-3-carboxamide, particularly the shared 4-fluorobenzyl and 5-methyl-1,3,4-oxadiazole moieties connected through a carbonyl group. []

4. 7-Hydroxy/Amino-5-methyl-6-(5-substituted-[1,2,4]oxadiazol-3-yl)-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylic acid amides []

  • Compound Description: This series of compounds, specifically 5a-c and 6a-c, were synthesized and investigated for potential hypertensive activity. []
  • Relevance: The 7-Hydroxy/Amino-5-methyl-6-(5-substituted-[1,2,4]oxadiazol-3-yl)-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylic acid amides share the 1,2,4-oxadiazole ring system with N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-4-methyl-1,2,5-oxadiazole-3-carboxamide, although the substitution pattern and the core scaffold differ. The presence of a carboxamide group is another shared feature between these compounds. []

5. N-(2'-(4'-(4'-fluorobenzyl carbamoyl)-1'-methyl-6'-oxo-1',6'-dihydropyrimidine-2'-yl)-5'-methyl-1',3',4'-oxadiazole-2'-formamide-5'-oxy-{5-[1,4,8,11-teraazamacrocycle myristyl]methyl}phenyl)-1,4,8,11-teraazamacrocycle myristyl}-R-carboxylic ester []

  • Compound Description: This compound is a Raltegravir derivative ester developed as a potential anti-HIV drug with improved solubility and activity compared to Raltegravir. []
  • Relevance: This Raltegravir derivative maintains the core structure of Raltegravir, which itself is structurally related to N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-4-methyl-1,2,5-oxadiazole-3-carboxamide through the presence of a 4-fluorobenzyl group and a 5-methyl-1,3,4-oxadiazole moiety. The inclusion of this compound further underscores the potential of these structural features in medicinal chemistry, particularly in the context of HIV treatment. []

6. Methyl 1-{3-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)oxy]phenyl}-5-oxo-3-pyrrolidinecarboxylate []

  • Compound Description: This compound, incorporating a naphthoquinone moiety, displayed promising antibacterial and antifungal activity. []

7. N'-[(4-bromophenyl)methylidene]-1-{3-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)oxy]phenyl}-5-oxo-3-pyrrolidinecarbohydrazide []

  • Compound Description: This compound, also containing a naphthoquinone moiety, exhibited antifungal activity against specific Candida and Aspergillus species. []

8. 2-{3-[4-(1,2,3-oxadiazol-5-yl)-2-oxo-1-pyrrolidinyl]phenoxy}-3-{3-[4-(1,3,4-oxadiazol-2-yl)-2-oxo-1-pyrrolidinyl]phenoxy}naphthoquinone []

  • Compound Description: This compound, featuring two distinct 1,3,4-oxadiazole rings and a naphthoquinone core, demonstrated antifungal activity against specific Candida and Aspergillus species. []
  • Relevance: While this compound incorporates a 1,2,3-oxadiazol-5-yl moiety and a 1,3,4-oxadiazol-2-yl moiety, both attached to a pyrrolidine ring, it lacks the 1,2,5-oxadiazole ring present in N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-4-methyl-1,2,5-oxadiazole-3-carboxamide. Furthermore, it lacks the 4-fluorobenzyl substituent. []

9. 3-substituted 1-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine derivatives []

  • Compound Description: These derivatives were synthesized and evaluated for their antibacterial activity. []

10. N-cycloheptyl-1,2-dihydro-5-bromo-1-(4-fluorobenzyl)-6-methyl-2-oxo-pyridine-3-carboxamide []

  • Compound Description: This compound acts as a dual-target ligand for the endocannabinoid system and has shown efficacy in improving disease severity in a mouse model of multiple sclerosis. []

Properties

Product Name

N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-4-methyl-1,2,5-oxadiazole-3-carboxamide

IUPAC Name

N-[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]-4-methyl-1,2,5-oxadiazole-3-carboxamide

Molecular Formula

C15H15FN4O3

Molecular Weight

318.30 g/mol

InChI

InChI=1S/C15H15FN4O3/c1-9-14(19-23-18-9)15(22)17-12-6-13(21)20(8-12)7-10-2-4-11(16)5-3-10/h2-5,12H,6-8H2,1H3,(H,17,22)

InChI Key

MFHCCTBPNXQURG-UHFFFAOYSA-N

SMILES

CC1=NON=C1C(=O)NC2CC(=O)N(C2)CC3=CC=C(C=C3)F

Canonical SMILES

CC1=NON=C1C(=O)NC2CC(=O)N(C2)CC3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.